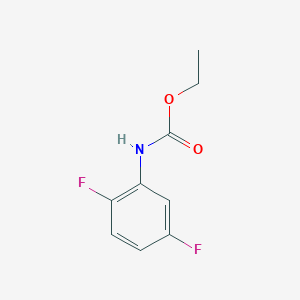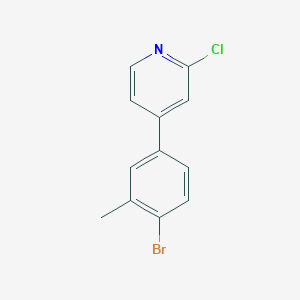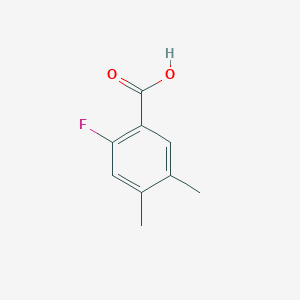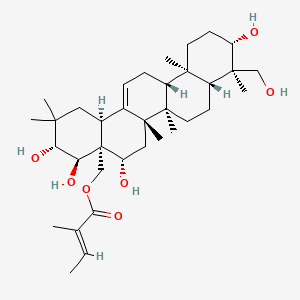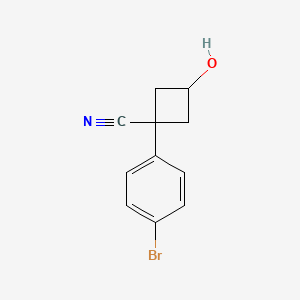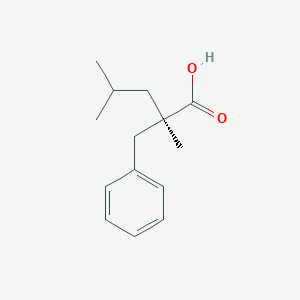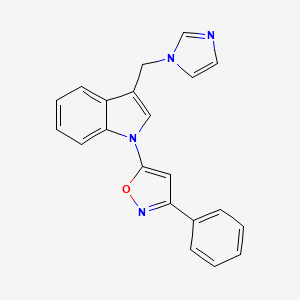
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole is a complex organic compound that features a unique combination of an imidazole ring, an indole ring, and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling with the isoxazole moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole and indole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
Mécanisme D'action
The mechanism of action of 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Indole Derivatives: Compounds such as tryptophan and serotonin.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid
Uniqueness
What sets 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole apart is its unique combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H16N4O |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5-[3-(imidazol-1-ylmethyl)indol-1-yl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C21H16N4O/c1-2-6-16(7-3-1)19-12-21(26-23-19)25-14-17(13-24-11-10-22-15-24)18-8-4-5-9-20(18)25/h1-12,14-15H,13H2 |
Clé InChI |
WYBNGERDAGUCOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)N3C=C(C4=CC=CC=C43)CN5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)

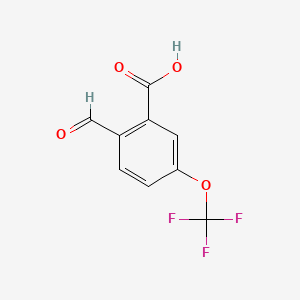
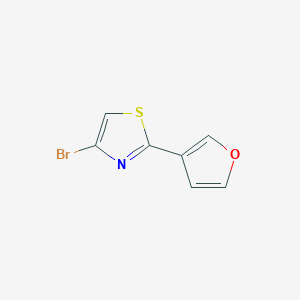
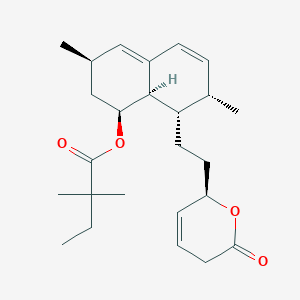
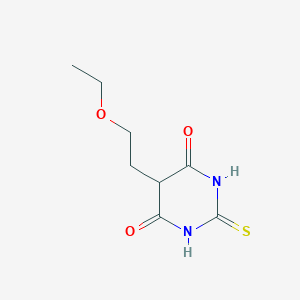
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
